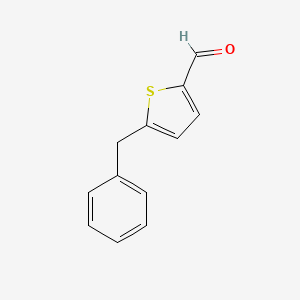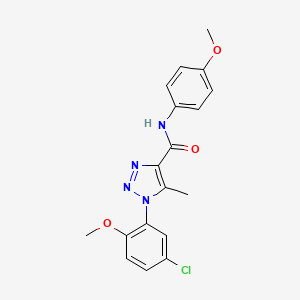
5-Benzylthiophene-2-carbaldehyde
説明
5-Benzylthiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C12H10OS and its molecular weight is 202.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and NO Scavenging Capabilities
A study conducted by (Ali et al., 2013) synthesized various 4-arylthiophene-2-carbaldehyde compounds, including 5-benzylthiophene-2-carbaldehyde derivatives. These compounds showed promising antibacterial and nitric oxide (NO) scavenging activities. For example, one derivative demonstrated excellent antibacterial activity against Pseudomonas aeruginosa and was also an effective NO scavenger.
Photochemical Synthesis
Research by (Antonioletti et al., 1986) explored the photochemical synthesis of this compound derivatives. The study indicated that these compounds could be synthesized effectively through photochemical reactions, showing the potential for efficient production methods.
Applications in Organic Chemistry
A novel synthesis method for 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, which can be related to this compound, was developed by (Chen et al., 2014). This method represents an efficient and eco-friendly approach to producing such compounds, which could be pivotal in various organic synthesis applications.
Development in Organocatalytic Reactions
Brandau, Maerten, and Jørgensen (2006) developed new organocatalytic Michael-aldol domino reactions for the formation of highly functionalized tetrahydrothiophenes, which are structurally related to this compound. This research could provide insights into the synthesis and functionalization of similar compounds (Brandau, Maerten, & Jørgensen, 2006).
Ultrasound-Assisted Synthesis
In a study by (Nimbalkar et al., 2018), ultrasound-assisted synthesis was employed to create novel derivatives using this compound. This approach highlights the potential for utilizing modern techniques to synthesize and modify these compounds more efficiently.
特性
IUPAC Name |
5-benzylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTNGDNLLFVCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-benzyl-3-(3,4-dimethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2788903.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/no-structure.png)
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B2788908.png)
![5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2788912.png)
![1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2788913.png)


![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2788917.png)

![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2788919.png)
![2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788921.png)

![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid](/img/structure/B2788925.png)

